(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound. This compound is known for its unique structure, which includes a rhodium center coordinated with phospholane ligands and a maleimide moiety. It is often used in asymmetric catalysis due to its chiral properties and ability to facilitate various chemical reactions.
Preparation Methods
The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves several steps:
Synthesis of Ligands: The phospholane ligands are synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coordination to Rhodium: The synthesized ligands are then coordinated to a rhodium center, typically using a rhodium precursor such as rhodium chloride.
Formation of the Complex: The final step involves the formation of the complex with the maleimide moiety and the tetrafluoroborate counterion.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological processes.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves coordination to substrates and facilitating their transformation through catalytic cycles. The rhodium center plays a crucial role in activating substrates and enabling their conversion to desired products. Molecular targets and pathways involved include interactions with specific functional groups and the stabilization of transition states during reactions.
Comparison with Similar Compounds
Similar compounds to (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate include:
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate .
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate .
These compounds share similar structural features and catalytic properties but differ in their specific ligands and counterions. The uniqueness of This compound lies in its specific ligand arrangement and the presence of the maleimide moiety, which imparts distinct reactivity and selectivity in catalytic processes.
Properties
Molecular Formula |
C32H39BF10NO2P2Rh- |
---|---|
Molecular Weight |
835.3 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H27F6NO2P2.C8H12.BF4.Rh/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-15H,5-8H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t12-,13-,14-,15-;;;/m1.../s1 |
InChI Key |
NESVRVUDDVVEPZ-XYSSPIAYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.